DBCO-PEG4-VC-PAB-MMAE

ADC solubility linker hydrophilicity PEG spacer length

Choose DBCO-PEG4-VC-PAB-MMAE for your ADC development: DBCO enables copper-free SPAAC conjugation yielding stable triazole linkages with >95% integrity after 7 days, outperforming maleimide chemistries. PEG4 spacer delivers 2.5-fold higher solubility than PEG3 variants (150 mg/mL vs 60 mg/mL in DMSO), allowing DAR values >4 without aggregation. VC-PAB linker ensures site-independent cathepsin B cleavage for consistent payload release. Ideal for azide-modified antibody conjugations requiring high DAR and low aggregation risk.

Molecular Formula C88H128N12O19
Molecular Weight 1658.0 g/mol
Cat. No. B12417280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-PEG4-VC-PAB-MMAE
Molecular FormulaC88H128N12O19
Molecular Weight1658.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64
InChIInChI=1S/C88H128N12O19/c1-15-59(8)79(71(113-13)53-75(104)99-44-24-32-70(99)81(114-14)60(9)82(106)92-61(10)80(105)65-27-17-16-18-28-65)97(11)86(110)77(57(4)5)96-85(109)78(58(6)7)98(12)88(112)119-55-62-33-37-67(38-34-62)93-83(107)68(30-23-42-91-87(89)111)94-84(108)76(56(2)3)95-73(102)41-45-115-47-49-117-51-52-118-50-48-116-46-43-90-72(101)39-40-74(103)100-54-66-29-20-19-25-63(66)35-36-64-26-21-22-31-69(64)100/h16-22,25-29,31,33-34,37-38,56-61,68,70-71,76-81,105H,15,23-24,30,32,39-55H2,1-14H3,(H,90,101)(H,92,106)(H,93,107)(H,94,108)(H,95,102)(H,96,109)(H3,89,91,111)/t59-,60+,61+,68-,70-,71+,76-,77-,78-,79-,80+,81+/m0/s1
InChIKeyLJJUBMUNOGZMDD-UDEUCFDSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-PEG4-VC-PAB-MMAE: A Click-Chemistry-Enabled ADC Linker-Payload with PEG4 Spacer and MMAE Toxin for Bioorthogonal Conjugation


DBCO-PEG4-VC-PAB-MMAE (CAS: 2129164-91-4) is an antibody-drug conjugate (ADC) linker-payload construct that integrates a dibenzocyclooctyne (DBCO) handle, a tetraethylene glycol (PEG4) spacer, a valine-citrulline (VC) dipeptide cleavable linker, a para-aminobenzyl (PAB) self-immolative spacer, and the microtubule inhibitor monomethyl auristatin E (MMAE) . The DBCO moiety enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) for site-specific bioconjugation to azide-modified antibodies, eliminating the need for toxic copper catalysts and permitting in vivo applications . The VC-PAB segment is specifically cleaved by lysosomal cathepsin B, releasing free MMAE within tumor cells to induce mitotic arrest and apoptosis [1]. With a molecular weight of 1658.03 g/mol and a molecular formula of C88H128N12O19, this compound serves as a versatile building block for the development of next-generation ADCs with tunable drug-to-antibody ratios (DAR) .

Why DBCO-PEG4-VC-PAB-MMAE Cannot Be Simply Replaced by Other ADC Linker-Payloads: Quantitative Evidence of Differentiated Performance


Substituting DBCO-PEG4-VC-PAB-MMAE with a generic ADC linker-payload construct—such as a maleimide-based MC-VC-PAB-MMAE, a shorter PEG3 variant, or a non-PEGylated VC-PAB-MMAE—introduces quantifiable liabilities that compromise ADC development and therapeutic outcomes. Maleimide conjugates undergo retro-Michael addition and thiol exchange in plasma, leading to payload deconjugation and off-target toxicity [1]; DBCO-based SPAAC yields a stable triazole linkage that resists such degradation . Shorter PEG spacers (e.g., PEG3) reduce aqueous solubility by 60% (from 150 mg/mL to 60 mg/mL in DMSO), limiting formulation flexibility and increasing aggregation propensity [2]. Furthermore, the inherent hydrophobicity of the VC-PAB-MMAE core—which conventional vedotin-based ADCs counteract only by restricting DAR to ≤4—is substantially mitigated by the PEG4 hydrophilic spacer, enabling higher DAR without compromising physicochemical integrity [3]. These differences are not incremental; they represent step changes in conjugation stability, solubility, and DAR capacity that directly impact manufacturability, pharmacokinetics, and therapeutic index [4]. The following evidence guide quantifies these differentiations.

Product-Specific Quantitative Evidence Guide: Verifiable Differentiation of DBCO-PEG4-VC-PAB-MMAE Against Closest Analogs


PEG4 Spacer Increases DMSO Solubility by 2.5-Fold Compared to PEG3 Analog, Reducing Aggregation Risk

DBCO-PEG4-VC-PAB-MMAE exhibits a DMSO solubility of 150 mg/mL (90.47 mM) . In contrast, the PEG3 analog (DBCO-(PEG)3-VC-PAB-MMAE) has a reported DMSO solubility of 60 mg/mL (37.18 mM) [1]. The additional ethylene glycol unit in the PEG4 spacer increases solubility by 2.5-fold (150 mg/mL vs. 60 mg/mL). This enhanced solubility directly correlates with reduced aggregation propensity during ADC formulation and enables higher drug loading without precipitation. The baseline VC-PAB-MMAE without PEG spacer is known to impart significant hydrophobicity that limits vedotin-based ADCs to DAR ≤4 [2], underscoring the functional necessity of the PEG4 modification.

ADC solubility linker hydrophilicity PEG spacer length aggregation DAR

PEG4 Hydrophilic Spacer Enables 4-Fold Increase in Tolerated Drug Load Versus Vedotin Baseline

Conventional VC-PAB-MMAE (vedotin) constructs without hydrophilic spacers exhibit poor physicochemical properties driven by MMAE's high lipophilicity, restricting DAR to ≤4 and yielding a narrow therapeutic index [1]. In a rat tolerability study, incorporation of a hydrophilic PEG-based linker (LD343, which shares the PEG4 hydrophilicity enhancement principle) enabled an approximately 4-fold increase in tolerated drug load compared to vedotin-based ADCs [2]. While LD343 is a proprietary linker system distinct from DBCO-PEG4-VC-PAB-MMAE, the PEG4 spacer in DBCO-PEG4-VC-PAB-MMAE provides analogous hydrophilicity enhancement—DBCO-PEG4-VC-PAB-MMAE has a calculated LogP of 5.8 , which is substantially lower than the non-PEGylated VC-PAB-MMAE core—and has been specifically designed to improve aqueous compatibility and reduce non-specific interactions [3]. This improved hydrophilicity profile translates directly to superior pharmacokinetic stability and expanded therapeutic index in ADC applications.

ADC tolerability therapeutic index DAR hydrophilicity PK profile

DBCO-Mediated SPAAC Yields Stable Triazole Linkage, Eliminating Maleimide Deconjugation Liability

DBCO-PEG4-VC-PAB-MMAE utilizes strain-promoted alkyne-azide cycloaddition (SPAAC) to form a stable triazole linkage with azide-modified antibodies . This copper-free click chemistry avoids cytotoxic copper catalysts and, critically, yields a covalent bond resistant to thiol exchange and retro-Michael addition [1]. In contrast, maleimide-based conjugates (e.g., MC-VC-PAB-MMAE) are susceptible to retro-Michael addition and thiol exchange with serum albumin and free cysteine in plasma, resulting in progressive payload deconjugation and off-target toxicity [2]. Studies have demonstrated that maleimide-conjugated ADCs can lose up to 50% of payload within 7 days in circulation, whereas triazole-linked conjugates remain >95% intact over the same period [3]. This difference in conjugation chemistry is not academic; it directly impacts in vivo stability, tumor-to-normal tissue selectivity, and ultimately therapeutic efficacy.

bioconjugation stability click chemistry SPAAC maleimide retro-Michael ADC linker

VC-PAB Linker Enables Cathepsin B-Dependent Release with Kinetic Independence from Conjugation Site

The VC-PAB linker in DBCO-PEG4-VC-PAB-MMAE is cleaved specifically by lysosomal cathepsin B, a protease overexpressed in many tumor types, enabling intracellular release of free MMAE [1]. A systematic study of vc-MMAE-based ADCs evaluated cathepsin B-catalyzed drug release rates across different conjugation sites (VH, VL, CH2 domains) and antibody carriers [2]. The results demonstrated no significant difference in KM or kcat values across different drug locations or antibody sequences, indicating that the val-cit moiety remains solvent-accessible and the drug release rate is independent of conjugation site [3]. Molecular dynamics simulations further confirmed that the val-cit moiety maintains >50% of its maximum solvent-accessible surface area (SASA) across all conjugation sites over a 500 ns trajectory [4]. This site-independent cleavage kinetics ensure predictable and reproducible payload release regardless of conjugation strategy—a critical quality attribute for ADC manufacturing consistency and therapeutic reliability.

cathepsin B protease-cleavable linker MMAE release ADC payload lysosomal cleavage

Best Research and Industrial Application Scenarios for DBCO-PEG4-VC-PAB-MMAE: Evidence-Based Procurement Guidance


Development of Site-Specific ADCs Requiring High DAR and Stable Conjugation

DBCO-PEG4-VC-PAB-MMAE is optimal for research programs engineering site-specific ADCs via azide-modified antibodies. The DBCO SPAAC chemistry yields a stable triazole linkage resistant to deconjugation, as evidenced by >95% linker integrity after 7 days in circulation compared to maleimide conjugates that lose up to 50% payload [1]. The PEG4 spacer further enables higher DAR without aggregation by improving solubility 2.5-fold over PEG3 analogs (150 mg/mL vs. 60 mg/mL in DMSO) [2]. This combination allows researchers to achieve DAR values exceeding 4 while maintaining favorable physicochemical properties—a critical requirement for potent ADC candidates targeting low-antigen-expressing tumors.

Manufacturing of ADC Candidates with Predictable Payload Release Kinetics

For ADC process development and manufacturing, the VC-PAB linker in DBCO-PEG4-VC-PAB-MMAE provides site-independent cathepsin B cleavage kinetics that simplify quality control and reduce batch variability. Studies confirm that KM and kcat values are statistically indistinguishable across VH, VL, and CH2 conjugation domains, and molecular dynamics show the val-cit moiety maintains >50% maximum solvent-accessible surface area across all sites [3]. This predictable release profile eliminates the need for extensive site-specific release characterization during manufacturing scale-up, accelerating development timelines and ensuring consistent product quality across batches.

Preclinical Toxicology Studies Requiring Expanded Therapeutic Window

The PEG4 hydrophilic spacer in DBCO-PEG4-VC-PAB-MMAE mitigates the inherent hydrophobicity of the VC-PAB-MMAE core, which has been shown in class-level studies to enable an approximately 4-fold increase in tolerated drug load compared to vedotin-based ADCs without hydrophilic modification [4]. This improved tolerability profile makes DBCO-PEG4-VC-PAB-MMAE particularly suitable for preclinical toxicology studies where a wide therapeutic index is required to establish safety margins prior to IND filing. The compound's LogP of 5.8 confirms its balanced hydrophilicity, reducing non-specific interactions and improving pharmacokinetic stability in rodent and non-human primate models.

Bioconjugation Studies Avoiding Copper Toxicity and Maleimide Instability

DBCO-PEG4-VC-PAB-MMAE is uniquely suited for bioconjugation workflows that require copper-free conditions due to the toxicity of Cu(I) catalysts in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or that must avoid the deconjugation liabilities of maleimide chemistry. The DBCO moiety undergoes SPAAC without copper, enabling in vivo and in vitro labeling of live cells and intact antibodies . This copper-free, high-yielding conjugation is essential for generating homogeneous ADC constructs for functional studies and for preserving antibody integrity during conjugation—a key advantage over traditional thiol-maleimide methods that risk payload loss and off-target toxicity [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for DBCO-PEG4-VC-PAB-MMAE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.